5,6-Desmethylenedioxy-5-methoxyaglalactone

Description

isoalted from Aglaia ponapensis; structure in first source

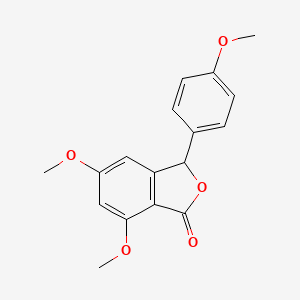

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)16-13-8-12(20-2)9-14(21-3)15(13)17(18)22-16/h4-9,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGUFTHOYVRQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(C(=CC(=C3)OC)OC)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659060 | |

| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922169-96-8 | |

| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Representative Total Synthesis of a 5,6-Desmethylenedioxy-5-methoxyaglalactone Analog

Disclaimer: As of the latest literature review, a specific total synthesis for 5,6-desmethylenedioxy-5-methoxyaglalactone has not been published. The following technical guide presents a representative, multi-step synthesis of a structurally related aglalactone analog. This synthesis is based on established biomimetic methodologies for the rocaglate and aglalactone family of natural products, primarily involving a key [3+2] photocycloaddition reaction. The experimental protocols and quantitative data are illustrative and derived from analogous transformations reported in the scientific literature.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed framework for the synthesis of the cyclopenta[b]benzofuran core common to this class of compounds.

Synthetic Strategy Overview

The cornerstone of modern synthetic approaches to the aglalactone and rocaglate core is a biomimetic [3+2] photocycloaddition. This strategy mimics the proposed biosynthetic pathway. The synthesis outlined herein involves four key stages:

-

Synthesis of a Substituted 3-Hydroxyflavone: A suitably substituted 2'-hydroxychalcone is cyclized to form the 3-hydroxyflavone scaffold, which serves as the diene partner in the subsequent photocycloaddition.

-

[3+2] Photocycloaddition: The 3-hydroxyflavone undergoes an excited-state intramolecular proton transfer (ESIPT) upon irradiation, generating an oxidopyrylium intermediate that reacts with a dipolarophile (methyl cinnamate) to form the initial polycyclic adduct, known as an aglain.

-

α-Ketol Rearrangement: The aglain intermediate is subjected to a base-mediated α-ketol (or acyloin) rearrangement to construct the characteristic cyclopenta[b]benzofuran skeleton.

-

Diastereoselective Reduction: The final step involves the reduction of a ketone functionality to furnish the desired hydroxyl group, yielding the aglalactone analog.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the synthesis of the aglalactone analog.

| Step | Reaction | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 3-Hydroxyflavone Synthesis | 2'-Hydroxy-4',5'-dimethoxychalcone | I₂, DMSO | DMSO | 12 | 120 | 85 |

| 2 | [3+2] Photocycloaddition | 3-Hydroxy-6,7-dimethoxyflavone, Methyl Cinnamate | - | Benzene | 24 | 25 | 60 |

| 3 | α-Ketol Rearrangement | Aglain Intermediate | K₂CO₃ | Methanol | 4 | 65 | 75 |

| 4 | Diastereoselective Reduction | Cyclopenta[b]benzofuranone | NaBH(OAc)₃ | THF/AcOH | 6 | 0 | 80 |

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-6,7-dimethoxyflavone

This procedure details the oxidative cyclization of a chalcone to form the required 3-hydroxyflavone precursor.

Methodology:

-

To a solution of 2'-hydroxy-4',5'-dimethoxychalcone (1.0 equiv) in dimethyl sulfoxide (DMSO, 0.2 M), iodine (I₂, 1.2 equiv) is added.

-

The reaction mixture is heated to 120 °C and stirred for 12 hours.

-

After cooling to room temperature, the reaction is quenched by pouring into a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 3-hydroxy-6,7-dimethoxyflavone as a yellow solid.

Step 2: [3+2] Photocycloaddition to form the Aglain Intermediate

This key step utilizes photochemical energy to construct the initial complex polycyclic system.

Methodology:

-

A solution of 3-hydroxy-6,7-dimethoxyflavone (1.0 equiv) and methyl cinnamate (3.0 equiv) in anhydrous benzene (0.01 M) is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling argon through it for 30 minutes.

-

The vessel is sealed and irradiated in a photochemical reactor equipped with a high-pressure mercury lamp (λ > 330 nm) at 25 °C for 24 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aglain intermediate.

Step 3: α-Ketol Rearrangement to the Cyclopenta[b]benzofuran Core

This base-catalyzed rearrangement transforms the aglain into the desired fused-ring system.

Methodology:

-

The aglain intermediate (1.0 equiv) is dissolved in methanol (0.1 M).

-

Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) is added to the solution.

-

The mixture is heated to reflux at 65 °C for 4 hours, with reaction progress monitored by TLC.

-

Upon completion, the mixture is cooled, and the solvent is evaporated.

-

The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by flash chromatography (silica gel, hexane/ethyl acetate) provides the cyclopenta[b]benzofuranone product.

Step 4: Diastereoselective Reduction of the Ketone

The final step establishes the stereochemistry of the hydroxyl group in the aglalactone analog.

Methodology:

-

The cyclopenta[b]benzofuranone (1.0 equiv) is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and acetic acid (10:1 v/v, 0.05 M).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added portion-wise over 15 minutes.

-

The reaction is stirred at 0 °C for 6 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified via flash column chromatography to afford the final aglalactone analog.

Visualizations

Synthetic Pathway

Caption: Synthetic route to a representative aglalactone analog.

Experimental Workflow for Photocycloaddition

Caption: General workflow for the [3+2] photocycloaddition step.

The Isolation and Structural Elucidation of 5,6-Desmethylenedioxy-5-methoxyaglalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the isolation and structure elucidation of 5,6-Desmethylenedioxy-5-methoxyaglalactone, a cytotoxic agent isolated from Aglaia erythrosperma.[1][2][3][4] This document outlines detailed experimental protocols for the extraction, fractionation, and purification of the target compound. Furthermore, it delves into the spectroscopic techniques and logical framework required for its complete structure determination. All quantitative data are presented in standardized tables, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Aglalactones are a class of secondary metabolites found in plants of the genus Aglaia (Meliaceae). These compounds, and the structurally related rocaglamides, have garnered significant scientific interest due to their potent biological activities, including insecticidal, antifungal, and cytotoxic properties. The compound this compound was first reported as a constituent of Aglaia erythrosperma and has demonstrated cytotoxic activity against the NCI-H187 (small cell lung cancer) cell line.[1][2][3][4] The unique structural feature of this aglalactone derivative, specifically the modification of the typical methylenedioxy bridge, makes it an interesting subject for chemical and pharmacological studies. This guide provides a detailed methodology for its isolation and the analytical processes required for its complete structural characterization.

Isolation of this compound

The isolation of this compound from its natural source, Aglaia erythrosperma, involves a multi-step process of extraction and chromatography. The general workflow is depicted below.

Caption: Isolation workflow for this compound.

Experimental Protocol: Isolation

-

Plant Material Collection and Preparation: The fruits and leaves of Aglaia erythrosperma are collected, air-dried, and ground into a fine powder.[1][2][3][4]

-

Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with the target compound (typically the dichloromethane or ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are pooled and further purified by preparative HPLC on a reversed-phase column (e.g., C18) with an isocratic or gradient elution of methanol and water to afford the pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Logical workflow for the structure elucidation of the target compound.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

Table 1: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+H]⁺ | C₂₀H₂₀O₇ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 4.50 | d | 3.5 |

| H-2 | 3.80 | dd | 3.5, 8.0 |

| H-3 | 2.90 | m | |

| H-4 | 6.80 | s | |

| H-7 | 6.50 | s | |

| 5-OCH₃ | 3.90 | s | |

| H-1' | 7.30 | d | 8.5 |

| H-2' | 6.90 | d | 8.5 |

| H-3' | 3.75 | s | |

| H-8b | - | - | - |

| 1-OCH₃ | 3.50 | s |

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| C-1 | 85.0 |

| C-2 | 50.0 |

| C-3 | 45.0 |

| C-3a | 130.0 |

| C-4 | 110.0 |

| C-5 | 150.0 |

| C-6 | 148.0 |

| C-7 | 105.0 |

| C-7a | 125.0 |

| C-8b | 90.0 |

| C=O | 175.0 |

| 5-OCH₃ | 56.0 |

| C-1' | 128.0 |

| C-2' | 114.0 |

| C-3' | 159.0 |

| C-4' | 114.0 |

| C-5' | 128.0 |

| C-6' | 135.0 |

| 3'-OCH₃ | 55.5 |

| 1-OCH₃ | 52.0 |

Note: The NMR data presented here are hypothetical and based on the expected chemical shifts for the proposed structure, derived from known data for similar aglalactone and rocaglamide derivatives.

Experimental Protocols: Structure Elucidation

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in a 5 mm NMR tube.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). The ¹H NMR spectrum provides information on the number, chemical environment, and coupling of protons. The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical shifts.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connections between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the molecular fragments.

-

-

Data Analysis and Structure Assembly: The data from all spectroscopic experiments are analyzed in conjunction. The molecular formula from HRMS provides the elemental composition. The ¹H and ¹³C NMR data identify the functional groups and the carbon skeleton. The 2D NMR data are then used to connect the individual structural fragments to deduce the final, unambiguous structure of this compound.

Conclusion

This technical guide outlines a systematic approach for the successful isolation and complete structure elucidation of this compound. The provided protocols and data serve as a practical resource for researchers working on the discovery and characterization of novel bioactive natural products. The unique structure of this compound, combined with its reported cytotoxic activity, makes it a promising lead for further investigation in the development of new therapeutic agents.

References

A Technical Guide to the Putative Biosynthetic Pathway of 5,6-Desmethylenedioxy-5-methoxyaglalactone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of 5,6-desmethylenedioxy-5-methoxyaglalactone has not been experimentally elucidated in published literature. The following guide presents a hypothetical pathway based on the known biosynthesis of structurally related natural products, particularly the rocaglates (also known as flavaglines), which are cyclopenta[b]benzofurans found in plants of the Aglaia genus. This document is intended to serve as a scientific framework to guide future research.

Introduction

This compound is a hypothetical derivative of the aglalactone core structure, which is related to the rocaglate family of natural products. Rocaglates and their derivatives have garnered significant interest due to their potent biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] These compounds are characteristic secondary metabolites of plants in the Aglaia genus.[1][2][4][5] Understanding the biosynthetic pathway of such molecules is crucial for their potential biotechnological production and the development of novel therapeutic agents. This guide proposes a plausible biosynthetic route to this compound, outlines potential experimental approaches for its elucidation, and provides representative data for context.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is hypothesized to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway likely proceeds through flavonoid-like intermediates, which then undergo a key cyclization to form the characteristic cyclopenta[b]benzofuran core of rocaglates. Subsequent enzymatic modifications would then yield the target molecule.

The key stages of the proposed pathway are:

-

Core Flavonoid Precursor Synthesis: The pathway is initiated with the condensation of products from the phenylpropanoid and malonate pathways to form a chalcone, which is a common precursor to all flavonoids.

-

Formation of a 3-Hydroxyflavone Intermediate: The chalcone undergoes isomerization and subsequent oxidation to form a 3-hydroxyflavone scaffold.

-

Cyclopenta[b]benzofuran Ring Formation: This is a critical step, hypothesized to proceed via an oxidative cyclization of the 3-hydroxyflavone with a cinnamate derivative. This reaction is thought to be a key step in the biosynthesis of rocaglates.

-

Tailoring Enzymatic Reactions: A series of tailoring reactions, including hydroxylations, methylations, and potentially demethylations, would modify the core structure to produce the final this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

As the biosynthetic pathway is hypothetical, no direct quantitative data exists. The following table presents representative kinetic data for enzymes involved in the upstream flavonoid biosynthesis, which are precursors to the proposed pathway. This data is provided to give researchers a baseline for expected enzyme efficiencies.

| Enzyme Class | Abbreviation | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 30 - 300 | 1.5 - 25 | General Literature |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA | 1 - 10 | 0.02 - 2 | General Literature |

| Chalcone Isomerase | CHI | Naringenin Chalcone | 5 - 50 | 10 - 1000 | General Literature |

| Flavanone 3-Hydroxylase | F3H | Naringenin | 10 - 100 | 0.1 - 10 | General Literature |

| O-Methyltransferase | OMT | Caffeoyl-CoA | 20 - 200 | 0.5 - 50 | General Literature |

Experimental Protocols

The elucidation of a novel biosynthetic pathway requires a multi-faceted approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments that would be essential in verifying the proposed pathway.

1. Identification of Candidate Genes via Transcriptome Analysis

-

Objective: To identify putative genes involved in the biosynthesis of aglalactones by comparing the transcriptomes of high-producing and low-producing plant tissues or species.

-

Protocol:

-

Collect tissue samples (e.g., leaves, stems) from an Aglaia species known to produce rocaglates.

-

Extract total RNA using a suitable kit, followed by mRNA purification.

-

Construct cDNA libraries and perform high-throughput sequencing (RNA-Seq).

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Perform differential gene expression analysis to identify upregulated genes in high-producing tissues.

-

Annotate differentially expressed genes by sequence homology to known biosynthetic enzymes (e.g., P450s, methyltransferases, dioxygenases).

-

2. Heterologous Expression and in vitro Enzyme Assays

-

Objective: To functionally characterize candidate enzymes by expressing them in a heterologous host and testing their activity with putative substrates.

-

Protocol:

-

Clone the open reading frames of candidate genes into an appropriate expression vector (e.g., for E. coli or S. cerevisiae).

-

Transform the expression host and induce protein expression.

-

Purify the recombinant proteins using affinity chromatography (e.g., His-tag).

-

Set up enzymatic assays containing the purified enzyme, the hypothesized substrate (e.g., a flavonoid precursor), and necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Quench the reaction and extract the products.

-

Analyze the reaction products by HPLC and LC-MS to identify the enzymatic product and confirm the enzyme's function.

-

3. In vivo Pathway Reconstruction in a Heterologous Host

-

Objective: To reconstitute a portion or the entirety of the biosynthetic pathway in a model organism like Nicotiana benthamiana or yeast to confirm the function of the identified genes in concert.

-

Protocol:

-

Construct plant or yeast expression vectors for each candidate biosynthetic gene.

-

Co-infiltrate Agrobacterium tumefaciens strains carrying these constructs into the leaves of N. benthamiana or co-transform yeast.

-

If necessary, feed precursor substrates to the host organism.

-

After a period of incubation, harvest the plant tissue or yeast cells.

-

Perform metabolite extraction from the host organism.

-

Analyze the extracts using LC-MS to detect the production of the target molecule or pathway intermediates.

-

The following diagram illustrates a general workflow for the elucidation of a natural product biosynthetic pathway.

Caption: General experimental workflow for biosynthetic pathway elucidation.

Conclusion

The proposed biosynthetic pathway for this compound provides a logical and scientifically-grounded hypothesis for its formation in nature. This guide offers a comprehensive framework for researchers to begin the experimental journey of elucidating this pathway. The successful identification and characterization of the enzymes involved will not only contribute to our fundamental understanding of plant biochemistry but also open avenues for the sustainable production of these valuable compounds through synthetic biology approaches. The methodologies and representative data presented herein are intended to facilitate the design and execution of such research endeavors.

References

- 1. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of cyclopenta[b]benzofurans from Aglaia species in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The genus Aglaia: Diversity in chemical structure and biological activity | Semantic Scholar [semanticscholar.org]

- 5. Aglaia (Meliaceae): an evaluation of taxonomic concepts based on DNA data and secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Analysis of 5,6-Desmethylenedioxy-5-methoxyaglalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5,6-Desmethylenedioxy-5-methoxyaglalactone, a compound of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on its confirmed chemical structure and representative data from structurally analogous compounds. The guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it details standardized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis process. This document serves as a valuable resource for researchers working with or synthesizing this compound, enabling them to anticipate its spectral characteristics and design appropriate analytical methodologies.

Chemical Structure

Compound Name: this compound CAS Number: 922169-96-8 Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31 g/mol

The chemical structure of this compound is characterized by a lactone ring system with methoxy and phenyl substituents. The precise stereochemistry would require further experimental confirmation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.50 | m | 5H | Aromatic protons (Phenyl ring) |

| ~6.50 - 6.80 | m | 2H | Aromatic protons (Benzofuranone ring) |

| ~5.50 | s | 1H | CH-O (Lactone ring) |

| ~3.80 | s | 3H | OCH₃ |

| ~3.75 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Lactone) |

| ~160 | Aromatic C-O |

| ~140 - 150 | Aromatic Quaternary C |

| ~125 - 130 | Aromatic CH (Phenyl ring) |

| ~100 - 115 | Aromatic CH (Benzofuranone ring) |

| ~80 | CH-O (Lactone ring) |

| ~55 - 60 | OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | C-H stretch (Aromatic) |

| ~2850 - 3000 | Medium | C-H stretch (Aliphatic/OCH₃) |

| ~1760 | Strong | C=O stretch (γ-Lactone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Strong | C-O stretch (Lactone) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 300 | High | [M]⁺ (Molecular Ion) |

| 272 | Medium | [M - CO]⁺ |

| 241 | Medium | [M - CO - OCH₃]⁺ |

| 165 | High | [C₁₀H₉O₂]⁺ (Fragment from benzofuranone moiety) |

| 135 | High | [C₉H₇O]⁺ (Fragment from phenyl moiety) |

| 105 | Medium | [C₇H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is soluble in a volatile solvent (e.g., chloroform, dichloromethane), dissolve a small amount and cast a thin film on a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to acquire and interpret the data. Researchers are encouraged to use this information as a starting point for their analytical work on this and related compounds.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Aglalactone and its Hypothetical Derivative, 5,6-Desmethylenedioxy-5-methoxyaglalactone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5,6-Desmethylenedioxy-5-methoxyaglalactone is a hypothetical derivative of the natural product aglalactone. As no direct experimental data for this specific derivative is publicly available, this guide provides a comprehensive overview of the known parent compound, aglalactone, and extrapolates the properties of the hypothetical derivative based on established structure-activity relationships within the flavagline class of compounds.

Introduction

Aglalactone is a naturally occurring compound belonging to the flavagline (or rocaglamide) family, isolated from plants of the Aglaia genus.[1] These compounds have garnered significant interest in the scientific community due to their potent biological activities, including anticancer, anti-inflammatory, and insecticidal properties. This guide provides a detailed examination of the chemical properties and reactivity of aglalactone and its hypothetical derivative, this compound.

Chemical Structure and Properties

The chemical structure of aglalactone was initially misidentified and later corrected to be a 3H-isobenzofuranone derivative. This core structure is crucial for its biological activity.

Chemical Structure of Aglalactone and its Hypothetical Derivative

The corrected structure of aglalactone features a 3-phenyl-isobenzofuranone core with methoxy and methylenedioxy substituents on the benzofuran ring system. The hypothetical derivative, this compound, is proposed to have the methylenedioxy bridge at the 5 and 6 positions removed and a methoxy group added at the 5-position.

Physicochemical Properties

Quantitative data for aglalactone is sparse in the literature. The following table summarizes the known and estimated properties.

| Property | Aglalactone | This compound (Estimated) |

| Molecular Formula | C₁₈H₁₄O₆ | C₁₈H₁₆O₆ |

| Molecular Weight | 326.30 g/mol | 328.32 g/mol |

| Melting Point | Not Reported | Estimated to be similar to other flavaglines (150-200 °C) |

| Boiling Point | Not Reported | Not Applicable (likely decomposes) |

| Solubility | Soluble in methanol, ethyl acetate, chloroform | Soluble in similar organic solvents |

| Appearance | White solid | Expected to be a white or off-white solid |

Spectroscopic Data

The structural elucidation of aglalactone was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Aglalactone

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| Benzofuran Ring | ||

| 1 | 169.8 (C=O) | - |

| 3 | 83.2 (CH) | 6.2 (s) |

| 3a | 130.5 (C) | - |

| 4 | 108.8 (CH) | 6.8 (s) |

| 5 | 148.2 (C) | - |

| 6 | 144.1 (C) | - |

| 7 | 115.2 (C) | - |

| 7a | 134.2 (C) | - |

| OCH₂O | 102.1 (CH₂) | 6.0 (s) |

| 7-OCH₃ | 60.9 (CH₃) | 3.9 (s) |

| Phenyl Ring | ||

| 1' | 135.2 (C) | - |

| 2', 6' | 128.9 (CH) | 7.3 (d, 8.5) |

| 3', 5' | 114.2 (CH) | 6.9 (d, 8.5) |

| 4' | 159.8 (C) | - |

| 4'-OCH₃ | 55.4 (CH₃) | 3.8 (s) |

Note: Data is compiled from published literature and may vary slightly depending on the solvent and instrument used.

Chemical Reactivity

The reactivity of aglalactone is primarily dictated by the isobenzofuranone lactone ring and the electron-rich aromatic systems.

-

Lactone Ring Stability: The γ-lactone ring in the isobenzofuranone core is relatively stable but can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

-

Aromatic Substitution: The benzene rings are activated towards electrophilic aromatic substitution due to the presence of methoxy and methylenedioxy groups. However, the steric hindrance from the bulky substituent at the 3-position may influence the regioselectivity of such reactions.

-

Reactivity of the Hypothetical Derivative: The removal of the rigid methylenedioxy bridge and the introduction of a methoxy group in this compound would likely alter the electronic properties of the benzofuran ring, potentially influencing its reactivity in electrophilic substitution reactions. The increased conformational flexibility might also impact its binding to biological targets.

Experimental Protocols

Isolation of Aglalactone from Aglaia elaeagnoidea

The following is a representative protocol for the isolation of flavaglines, including aglalactone, from plant material.

References

Unraveling the Chemistry of Aglaia: A Technical Guide to Aglalactone and Related Rocaglamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The natural product "5,6-Desmethylenedioxy-5-methoxyaglalactone" as named does not correspond to a known compound in the peer-reviewed scientific literature. It is likely a misnomer or represents a hypothetical structure. This technical guide instead focuses on the confirmed natural product aglalactone and the closely related, biosynthetically significant rocaglamide derivatives, which are characteristic secondary metabolites of the plant genus Aglaia (Meliaceae). These compounds, particularly the rocaglamides (also known as flavaglines), have garnered significant scientific interest due to their potent biological activities, including insecticidal, cytotoxic, and antiviral properties. This document provides a comprehensive overview of the natural sources, isolation, and structural elucidation of aglalactone, alongside quantitative data and detailed experimental protocols for related compounds. Furthermore, it explores the biological context of rocaglamides, offering insights for drug discovery and development.

Natural Sources and Occurrence

Aglalactone and rocaglamides are primarily isolated from various species of the genus Aglaia. This genus comprises approximately 120 species of trees and shrubs distributed throughout Southeast Asia, Northern Australia, and the Western Pacific. The production of these cyclopenta[b]benzofuran derivatives is a distinctive chemical characteristic of this genus.

Aglalactone

The primary and thus far only known natural source of aglalactone is the plant Aglaia elaeagnoidea.[1][2] This species is also known by its synonym, Aglaia roxburghiana.[2] Different parts of the plant, including the stem bark, have been found to contain this compound, although it is typically a minor constituent compared to the more abundant rocaglamide derivatives.

Rocaglamide Derivatives

Over a hundred different rocaglamide derivatives have been isolated from more than 30 Aglaia species.[3] The specific derivatives and their abundance can vary significantly between species and even between different geographical locations of the same species.[2] This chemical diversity highlights the complex biosynthesis of these molecules within the Aglaia genus.

Table 1: Selected Aglaia Species and Their Characteristic Rocaglamide Derivatives

| Aglaia Species | Plant Part | Major Compounds Isolated | Reference |

| Aglaia elaeagnoidea | Stem Bark | Aglaroxin A, Aglaroxin C, Aglalactone | [2] |

| Aglaia odorata | Twigs, Leaves, Flowers | Rocaglamide, Methyl rocaglate, N-Desmethylrocaglamide | [3] |

| Aglaia elliptifolia | Roots, Stems | Rocaglamide | [4] |

| Aglaia duperreana | Twigs, Flowers, Roots | Rocaglamide derivatives with hydroxy and acetoxy functions | [3] |

| Aglaia roxburghiana | Stem Bark | Aglaroxins A, B, and F (6,7-methylenedioxy rocaglamides) | [3] |

| Aglaia foveolata | Fruits, Twigs | Silvestrol, Episilvestrol | [3] |

| Aglaia perviridis | Various | 8b-O-methyl-4'-demethoxy-3',4'-methylenedioxyrocaglaol | [5] |

Quantitative Data

The yield of aglalactone and rocaglamide derivatives from their natural sources can be highly variable, influenced by factors such as the plant part used, the geographical origin, the season of collection, and the extraction and purification methods employed.

Table 2: Isolation Yields of Selected Compounds from Aglaia Species

| Compound | Plant Species | Plant Part | Extraction Method | Yield | Reference |

| Aglalactone | Aglaia elaeagnoidea | Stem Bark | Not specified | Minor constituent | [1] |

| Rocaglamide | Aglaia elliptifolia | Roots and Stems | Not specified | Not specified | [4] |

| Silvestrol | Aglaia foveolata | Fruits and Twigs | Not specified | Not specified | [3] |

Note: Specific yield percentages are often not reported in the primary literature or vary significantly between studies. The data presented reflects the qualitative abundance mentioned in the cited sources.

Experimental Protocols

The isolation and structural elucidation of aglalactone and rocaglamides involve standard phytochemistry laboratory techniques. Below are generalized protocols based on methodologies described in the literature.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of rocaglamide derivatives and aglalactone from Aglaia species.

Caption: A typical workflow for the isolation of pure compounds from Aglaia species.

Detailed Methodologies

Plant Material Collection and Preparation:

-

The plant material (e.g., stem bark of Aglaia elaeagnoidea) is collected and authenticated by a plant taxonomist.

-

The material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction:

-

The powdered plant material is exhaustively extracted with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for several days.

-

The extraction process may be repeated multiple times to ensure the complete recovery of secondary metabolites.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation:

-

The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The majority of rocaglamide derivatives and aglalactone are typically found in the ethyl acetate fraction.

Chromatographic Purification:

-

The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further purification of the sub-fractions is achieved using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

Structural Elucidation: The structure of isolated compounds, such as aglalactone, is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of atoms. The structure of aglalactone was notably revised based on 2D NMR data.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Signaling Pathways and Biological Activities of Rocaglamides

While specific signaling pathways for aglalactone are not well-documented due to its status as a minor compound, the broader class of rocaglamides has been extensively studied for its potent biological activities, particularly its anticancer effects. Rocaglamides are known to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.

Inhibition of Protein Synthesis by Rocaglamides

The following diagram illustrates the proposed mechanism of action for rocaglamides in the inhibition of protein synthesis.

Caption: Rocaglamides inhibit protein synthesis by targeting the eIF4A helicase.

This inhibition of protein synthesis disproportionately affects the translation of mRNAs encoding proteins involved in cell proliferation and survival, such as cyclins and oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. This mode of action makes rocaglamides and their derivatives promising candidates for the development of novel anticancer therapies.

Conclusion

While the specific compound "this compound" remains elusive in the scientific literature, the study of its closest relatives, aglalactone and the diverse family of rocaglamides from Aglaia species, offers a rich field of research. The potent and selective biological activities of rocaglamides, coupled with their unique chemical structures, underscore the importance of natural product research in modern drug discovery. Further phytochemical investigation of Aglaia species may yet uncover novel derivatives, and a deeper understanding of their biosynthesis and mechanisms of action will be crucial for harnessing their therapeutic potential.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5,6-Desmethylenedioxy-5-methoxyaglalactone Bioactivity: A Technical Guide

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5,6-Desmethylenedioxy-5-methoxyaglalactone, a novel natural product derivative. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the computational assessment of natural products. This document details a systematic workflow, from initial compound characterization to advanced bioactivity and toxicity predictions, leveraging a suite of computational tools and methodologies.

Introduction

The discovery of novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research. Aglalactones, a class of rocaglate derivatives, have demonstrated a range of biological activities. The specific derivative, this compound, remains largely uncharacterized. In silico methods provide a rapid and cost-effective approach to predict its potential therapeutic applications and liabilities prior to extensive experimental validation.[1][2] This guide outlines a robust computational workflow to elucidate the bioactivity profile of this compound.

Computational Workflow Overview

The proposed in silico workflow is a multi-step process that integrates various computational techniques to build a comprehensive bioactivity profile. The workflow begins with the preparation of the ligand structure, followed by prediction of its physicochemical properties and ADMET profile. Subsequently, target identification is performed using pharmacophore modeling and reverse docking. Finally, the interaction with potential biological targets is analyzed through molecular docking and molecular dynamics simulations.

Methodologies and Experimental Protocols

Ligand Preparation and Physicochemical Profiling

Protocol:

-

Structure Acquisition: Obtain the 2D structure of this compound in SMILES or SDF format from chemical databases or draw it using a chemical sketcher.

-

3D Structure Generation: Convert the 2D structure to a 3D conformation using software like Open Babel or RDKit.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Physicochemical Property Calculation: Calculate key molecular descriptors and assess compliance with Lipinski's Rule of Five using tools like SwissADME or RDKit.[3]

Data Presentation:

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | Value | < 500 |

| LogP | Value | ≤ 5 |

| Hydrogen Bond Donors | Value | ≤ 5 |

| Hydrogen Bond Acceptors | Value | ≤ 10 |

| Molar Refractivity | Value | 40-130 |

ADMET Prediction

Protocol:

-

Input: Use the energy-minimized 3D structure of the ligand.

-

Prediction Server: Submit the structure to an ADMET prediction server such as SwissADME, pkCSM, or admetSAR.

-

Analysis: Analyze the predicted absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., BBB permeability, plasma protein binding), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hepatotoxicity).[4]

Data Presentation:

| ADMET Parameter | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High/Low |

| Caco-2 Permeability | High/Low |

| Distribution | |

| BBB Permeability | Yes/No |

| Plasma Protein Binding | Value (%) |

| Metabolism | |

| CYP1A2 Inhibitor | Yes/No |

| CYP2C9 Inhibitor | Yes/No |

| CYP2D6 Inhibitor | Yes/No |

| CYP3A4 Inhibitor | Yes/No |

| Toxicity | |

| AMES Toxicity | Yes/No |

| Hepatotoxicity | Yes/No |

Target Identification and Validation

3.3.1. Pharmacophore Modeling and Screening

Protocol:

-

Pharmacophore Generation: Generate a 3D pharmacophore model based on the ligand's structure, identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

Database Screening: Screen pharmacophore databases (e.g., ZINCPharmer, PharmIt) to identify known compounds with similar pharmacophoric features.

-

Target Inference: Infer potential biological targets of this compound based on the known targets of the identified hit compounds.

3.3.2. Reverse Docking

Protocol:

-

Target Database Preparation: Prepare a library of 3D protein structures of known drug targets.

-

Docking Simulation: Dock the ligand against each target in the library using software like AutoDock Vina or Glide.

-

Hit Identification: Rank the targets based on their binding affinity (docking score) to the ligand. Targets with high binding affinities are considered potential hits.

Molecular Docking

Protocol:

-

Protein Preparation: Obtain the 3D structure of the identified protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Define the binding site on the protein based on known co-crystallized ligands or using a binding site prediction tool.

-

Docking: Perform molecular docking of the prepared ligand into the defined binding site of the prepared protein.

-

Analysis: Analyze the docking results, including the predicted binding energy and the binding pose of the ligand within the protein's active site. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation:

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| e.g., Kinase A | -9.5 | e.g., LYS76, GLU91 | Hydrogen Bond |

| e.g., LEU12, VAL20 | Hydrophobic | ||

| e.g., Protease B | -8.2 | e.g., ASP25, ILE50 | Hydrogen Bond |

Molecular Dynamics Simulation

Protocol:

-

System Preparation: Prepare the protein-ligand complex obtained from molecular docking for simulation using a tool like GROMACS or AMBER. Solvate the system in a water box and add ions to neutralize the charge.

-

Simulation: Run a molecular dynamics simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

-

Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the protein-ligand complex.

Potential Signaling Pathway Involvement

Based on the predicted targets, the potential involvement of this compound in specific signaling pathways can be hypothesized. For instance, if a key kinase is identified as a high-affinity target, its role in a cancer-related pathway could be investigated.

Conclusion

This technical guide provides a standardized in silico workflow for the initial bioactivity assessment of this compound. The outlined methodologies, from physicochemical and ADMET profiling to target identification and interaction analysis, offer a comprehensive computational strategy to prioritize this compound for further experimental validation. The systematic application of these predictive models can significantly accelerate the drug discovery process for novel natural products. Modern computational approaches, including deep learning, are continually evolving and can be integrated into this workflow to enhance predictive accuracy.[5][6]

References

- 1. publ.icgbio.ru [publ.icgbio.ru]

- 2. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Graph theoretical network analysis, in silico exploration, and validation of bioactive compounds from Cynodon dactylon as potential neuroprotective agents against α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamdirect.com [benthamdirect.com]

The Rising Therapeutic Potential of Aglalactone Derivatives: A Technical Guide for Drug Development Professionals

December 2025

Abstract

Aglalactone and its derivatives, more broadly classified as rocaglamides or flavaglines, represent a unique class of natural products with potent and diverse biological activities.[1] Isolated primarily from plants of the Aglaia species, these compounds, characterized by a cyclopenta[b]benzofuran core, have garnered significant attention for their profound cytotoxic, insecticidal, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive review of the current literature on aglalactone derivatives, with a focus on their synthesis, anticancer activities, and mechanisms of action. Detailed experimental protocols for key assays, quantitative data on biological activities, and visualizations of the core signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and beyond.

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in modern drug discovery. Natural products have historically been a rich source of inspiration and chemical scaffolds for the development of new drugs. Among these, the aglalactone derivatives, a subgroup of the larger rocaglamide family, have emerged as promising candidates, particularly in the realm of cancer therapy.[1][2] These compounds exhibit potent cytotoxic activity against a wide array of cancer cell lines, often at nanomolar concentrations.[1] The primary mechanism of action for many of these derivatives involves the inhibition of protein synthesis through a unique interaction with the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1][3] This guide will delve into the synthesis of these complex molecules, present their biological activities in a structured format, and elucidate their intricate mechanisms of action.

Synthesis of Aglalactone Derivatives

The synthesis of the complex cyclopenta[b]benzofuran skeleton of aglalactone derivatives has been a subject of extensive research. The core structure is typically assembled through a [3+2] cycloaddition reaction between a 3-hydroxyflavone derivative and a cinnamic acid derivative, a process that mimics the proposed biosynthetic pathway.[1][4]

General Experimental Protocol for Synthesis

A common synthetic route to rocaglamide analogues involves the following key steps:

-

Preparation of 3-Hydroxyflavone: The synthesis often starts with the appropriate chalcone, which is then subjected to oxidative cyclization to yield the 3-hydroxyflavone core.

-

[3+2] Cycloaddition: The 3-hydroxyflavone is then reacted with a suitable methyl cinnamate derivative in a solvent such as xylene under reflux conditions to facilitate the [3+2] cycloaddition, forming the cyclopenta[b]benzofuran skeleton.

-

Purification: The resulting mixture of diastereomers is typically purified using column chromatography on silica gel.

-

Derivatization: Further chemical modifications can be made to the core structure to generate a library of derivatives with varying biological activities. For instance, the ester group can be hydrolyzed and then coupled with various amines to produce amide derivatives.[3]

Biological Activities of Aglalactone Derivatives

Aglalactone derivatives have demonstrated a broad spectrum of biological activities, with their anticancer properties being the most extensively studied. Their cytotoxicity has been evaluated against numerous cancer cell lines.

Quantitative Data on Cytotoxic Activity

The following tables summarize the in vitro cytotoxic activities of selected aglalactone (rocaglamide) derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |

| Dehydroaglaiastatin | HepG2 (Liver) | 0.69 | [5] |

| 8b-O-5-oxohexylrocaglaol | HepG2 (Liver) | 4.77 | [5] |

| Rocaglaol | HepG2 (Liver) | 7.37 | [5] |

| Derivative Name | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Aglaforbesin Derivative (AFD) | HCT116 (Colorectal) | 1.13 ± 0.07 | [6][7] |

| Aglaforbesin Derivative (AFD) | HK-2 (Normal Kidney) | 6.81 ± 1.8 | [6] |

Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of aglalactone derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the aglalactone derivatives for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanisms of Action

The anticancer effects of aglalactone derivatives are attributed to their ability to modulate several key cellular processes, primarily through the inhibition of protein synthesis and the interference with critical signaling pathways.

Inhibition of Protein Synthesis via eIF4A

The primary molecular target of many rocaglamides is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][3] eIF4A is a component of the eIF4F complex, which is crucial for the initiation of cap-dependent translation. Rocaglamides do not act as conventional enzymatic inhibitors; instead, they clamp eIF4A onto specific polypurine sequences within the 5' untranslated regions (5'-UTRs) of mRNAs.[1] This clamping action creates a steric block that impedes the scanning of the 43S preinitiation complex, thereby inhibiting the translation of a specific subset of mRNAs, many of which encode proteins involved in cell proliferation and survival.[1]

Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many cancers. Rocaglamide derivatives have been shown to be potent inhibitors of NF-κB activation.[8] They can suppress the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.[8]

Inhibition of Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in the development of cancer, particularly colorectal cancer. Several rocaglamide derivatives have been identified as potent inhibitors of the canonical Wnt/β-catenin signaling pathway.[4][9] The exact mechanism of inhibition is still under investigation but may involve the modulation of components upstream of β-catenin degradation.

Conclusion and Future Directions

Aglalactone derivatives represent a fascinating and promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their unique mechanism of action, involving the clamping of the eIF4A RNA helicase, offers a new paradigm for targeting protein synthesis in cancer cells. Furthermore, their ability to modulate key signaling pathways such as NF-κB and Wnt highlights their multifaceted therapeutic potential.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the aglalactone core is needed to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Resistance Mechanisms: Understanding the potential mechanisms by which cancer cells might develop resistance to aglalactone derivatives is crucial for the long-term success of these compounds as therapeutic agents.

-

In Vivo Efficacy and Toxicology: Rigorous preclinical studies in animal models are required to evaluate the in vivo efficacy, safety, and tolerability of lead compounds.

-

Combination Therapies: Investigating the synergistic effects of aglalactone derivatives with existing chemotherapeutic agents could lead to more effective and durable treatment responses.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rocaglamide-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. benchchem.com [benchchem.com]

- 7. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antimicrobial Activity Testing of 5,6-Desmethylenedioxy-5-methoxyaglalactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel compound, 5,6-Desmethylenedioxy-5-methoxyaglalactone. This document is intended to guide researchers in the systematic assessment of this compound's efficacy against a panel of clinically relevant microbial pathogens.

Introduction

This compound is a synthetic derivative of the aglalactone class of natural products. Compounds within this class have garnered scientific interest due to their diverse biological activities. Preliminary research suggests that this compound may possess anti-inflammatory, antimicrobial, and neuroprotective properties. The structural features of aglalactones, particularly the lactone ring system, are often associated with their bioactivity. The antimicrobial mechanism of lactones is frequently linked to the presence of an α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor, leading to the alkylation and subsequent inactivation of essential microbial enzymes and proteins.

This document outlines standardized protocols for determining the antimicrobial susceptibility of various microorganisms to this compound, enabling the generation of robust and reproducible data critical for preclinical drug development.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting results such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

| Microbial Strain | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Insert Data] | [Insert Data] |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | [Insert Data] | [Insert Data] |

| Escherichia coli | ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |

| Candida albicans | ATCC 90028 | Fungus | [Insert Data] | [Insert Data] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

| Microbial Strain | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] | [Insert Data] | [Bacteriostatic/Bactericidal] |

| Enterococcus faecalis | ATCC 29212 | [Insert Data] | [Insert Data] | [Insert Data] | [Bacteriostatic/Bactericidal] |

| Escherichia coli | ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] | [Bacteriostatic/Bactericidal] |

| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | [Insert Data] | [Insert Data] | [Bacteriostatic/Bactericidal] |

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4]

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a series of two-fold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate.

-

The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the standardized and diluted inoculum to each well containing the antimicrobial dilutions.

-

This will bring the total volume in each well to 100 µL.

-

-

Controls:

-

Growth Control: A well containing only broth and the inoculum.

-

Sterility Control: A well containing only sterile broth.

-

Positive Control: A row of wells with a standard antibiotic dilution series and the inoculum.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[5][6][7]

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Positive control antibiotic disks (e.g., Gentamicin)

-

Forceps

-

Incubator

Procedure:

-

Disk Preparation:

-

Impregnate sterile filter paper disks with a known amount of the this compound solution.

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Inoculum Preparation and Plating:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[8]

-

-

Disk Application:

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Place a positive control antibiotic disk on the same plate.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone is indicative of the antimicrobial activity.

-

Visualizations

Diagram 1: Experimental Workflow for MIC Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Fingerprinting and In Vitro Antimicrobial and Antioxidant Activity of the Aerial Parts of Thymus marschallianus Willd. and Thymus seravschanicus Klokov Growing Widely in Southern Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols: Neuroprotective Effects of Rocaglamides in In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocaglamides, a class of complex cyclopenta[b]benzofuran natural products isolated from plants of the Aglaia genus, have garnered significant attention for their potent biological activities. While extensively studied for their anticancer properties, emerging evidence suggests that rocaglamides also possess neuroprotective and anti-inflammatory effects. This document provides detailed application notes and protocols for investigating the neuroprotective properties of rocaglamides, using representative compounds like Silvestrol and Rocaglamide A as examples, in relevant in vitro models of neurodegeneration. The information presented here is intended to guide researchers in exploring the therapeutic potential of this compound class for neurological disorders.

It is important to note that while the specific compound 5,6-Desmethylenedioxy-5-methoxyaglalactone belongs to the rocaglamide family, there is currently no specific published data on its neuroprotective effects. Therefore, the following protocols and data are based on studies conducted with structurally related and well-characterized rocaglamides.

Data Presentation

The following tables summarize quantitative data on the biological activities of representative rocaglamides in relevant in vitro models.

Table 1: Cytotoxicity of Rocaglamides in Various Cell Lines

| Compound | Cell Line | Assay | IC50 / LC50 | Exposure Time | Reference |

| Silvestrol | U251 Glioblastoma | MTT | 22.88 nM | 24 hours | [1] |

| Silvestrol | U87 Glioblastoma | MTT | 13.15 nM | 24 hours | [1] |

| Silvestrol | Chronic Lymphocytic Leukemia (CLL) cells | Cytotoxicity | 6.9 nM | 72 hours | [2] |

| Rocaglamide A | Jurkat T cells | NF-κB Reporter Assay | Nanomolar range | Not Specified | [3] |

Table 2: Anti-inflammatory Activity of Rocaglamide Derivatives in Microglia

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Effect | Reference |

| Synthetic Rocaglaol Derivative | Murine Glial Cells | Cytokine/LPS | Nitric Oxide Release | Inhibition | [4] |

| Synthetic Rocaglaol Derivative | Murine Glial Cells | Cytokine/LPS | Cytokine/Chemokine Release | Inhibition | [4] |

| Rocaglamide A | BV2 Microglia | LPS | Pro-inflammatory Mediators | Inhibition | [5][6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the neuroprotective effects of rocaglamides are provided below.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol is designed to evaluate the ability of a rocaglamide derivative to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.

1. Materials:

- Human neuroblastoma SH-SY5Y cells

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

- Rocaglamide compound (e.g., Silvestrol) dissolved in DMSO

- 6-hydroxydopamine (6-OHDA) or MPP+ as the neurotoxin

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- DMSO

- 96-well plates

- Plate reader

2. Procedure:

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

- Pre-treatment: Treat the cells with various concentrations of the rocaglamide compound (e.g., 1 nM to 100 nM) for 2 hours. Include a vehicle control (DMSO).

- Induction of Oxidative Stress: Add the neurotoxin (e.g., 100 µM 6-OHDA or 1 mM MPP+) to the wells (except for the untreated control wells) and incubate for an additional 24 hours.

- Cell Viability Assessment (MTT Assay):

- Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

- Incubate for 4 hours at 37°C.

- Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Evaluation of Anti-inflammatory Effects in BV2 Microglial Cells

This protocol assesses the ability of a rocaglamide to suppress the inflammatory response in microglia, which plays a crucial role in neuroinflammation-mediated neurodegeneration.

1. Materials:

- BV2 microglial cells

- DMEM with 10% FBS and 1% Penicillin-Streptomycin

- Rocaglamide compound (e.g., Rocaglamide A) dissolved in DMSO

- Lipopolysaccharide (LPS)

- Griess Reagent for Nitric Oxide (NO) measurement

- ELISA kits for TNF-α and IL-6

- 24-well plates

2. Procedure:

- Cell Seeding: Plate BV2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

- Pre-treatment: Pre-treat the cells with different concentrations of the rocaglamide compound (e.g., 10 nM to 500 nM) for 1 hour.